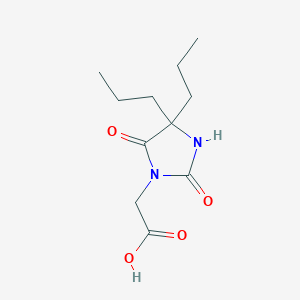
4-(4-Acetyl-phenoxy)-butyric acid
Übersicht
Beschreibung
4-(4-Acetyl-phenoxy)-butyric acid is a chemical compound with the molecular formula C12H14O4 and a molecular weight of 222.24 . It is also known by other synonyms such as 4-(4-acetylphenoxy)butanoic Acid and 4-(p-Acetylphenoxy)butyric acid .
Molecular Structure Analysis
The molecular structure of 4-(4-Acetyl-phenoxy)-butyric acid is represented by the canonical SMILES string:CC(=O)C1=CC=C(C=C1)OCCCC(=O)O . This indicates that the molecule consists of an acetyl group (CC=O) attached to a phenyl ring (C1=CC=C(C=C1)), which is further connected to a butyric acid group (OCCCC(=O)O). Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(4-Acetyl-phenoxy)-butyric acid include a molecular weight of 222.24 and a molecular formula of C12H14O4 . The compound has a rotatable bond count of 6 and a topological polar surface area of 63.6Ų . The exact mass is 222.08920892 .Wissenschaftliche Forschungsanwendungen
-
- Application : Phenoxy derivatives, such as 4-(4-Acetyl-phenoxy)-butyric acid, are being investigated for their potential therapeutic applications . These compounds are synthesized and studied for their biological effects .
- Method : The process involves the use of various chemical techniques and computational chemistry applications to study the utilization of these drugs and their biological effects .
- Results : The research is ongoing, and the results are not yet fully available. The goal is to design and develop new pharmaceutical compounds that can enhance the quality of life .
-
- Application : The compound has been used in the synthesis of a new dinuclear Dy(III) complex .
- Method : The complex was synthesized using a facile one-pot method with dysprosium chloride .
- Results : The crystal structure of the resulting complex was determined . The complex has the formula C84H78N4O28Dy2 and crystallizes in the triclinic space group P-1 .
-
- Application : Phenoxy derivatives, including 4-(4-Acetyl-phenoxy)-butyric acid, are being investigated for their potential therapeutic applications . These compounds are synthesized and studied for their biological effects .
- Method : The process involves the use of various chemical techniques and computational chemistry applications to study the utilization of these drugs and their biological effects .
- Results : The research is ongoing, and the results are not yet fully available. The goal is to design and develop new pharmaceutical compounds that can enhance the quality of life .
-
- Application : 4-(4-Acetyl-phenoxy)-butyric acid is used in the synthesis of para-aminoacetophenone .
- Method : The compound is reacted with 2-halogen-2-methyl propanamide under alkaline conditions to generate 2-(4-acetyl phenoxy group)-2-methyl propanamide .
- Results : The resulting compound, 2-(4-acetyl phenoxy group)-2-methyl propanamide, is used in further chemical reactions .
-
- Application : 4-(4-Acetyl-phenoxy)-butyric acid is used in the synthesis of para-aminoacetophenone .
- Method : The compound is reacted with 2-halogen-2-methyl propanamide under alkaline conditions to generate 2-(4-acetyl phenoxy group)-2-methyl propanamide .
- Results : The resulting compound, 2-(4-acetyl phenoxy group)-2-methyl propanamide, is used in further chemical reactions .
-
- Application : The compound has been used in the synthesis of a new dinuclear Dy(III) complex .
- Method : The complex was synthesized using a facile one-pot method with dysprosium chloride .
- Results : The crystal structure of the resulting complex was determined . The complex has the formula C84H78N4O28Dy2 and crystallizes in the triclinic space group P-1 .
Safety And Hazards
4-(4-Acetyl-phenoxy)-butyric acid is harmful if swallowed, as indicated by the GHS hazard statement H302 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
4-(4-acetylphenoxy)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-9(13)10-4-6-11(7-5-10)16-8-2-3-12(14)15/h4-7H,2-3,8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHIEZKOCYDCOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368170 | |
| Record name | 4-(4-Acetyl-phenoxy)-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Acetyl-phenoxy)-butyric acid | |
CAS RN |
65623-82-7 | |
| Record name | 4-(4-Acetyl-phenoxy)-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-acetylphenoxy)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![4-[2-(3-Bromobenzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B1363901.png)

